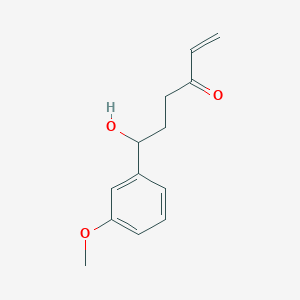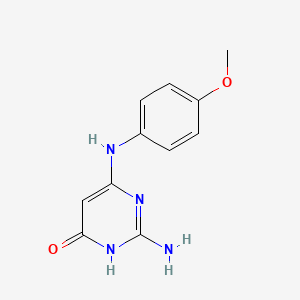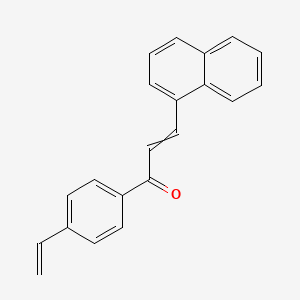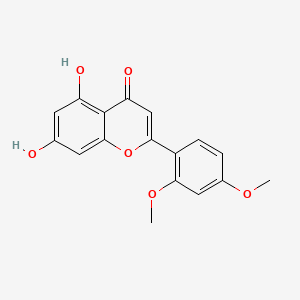
4H-1-Benzopyran-4-one, 2-(2,4-dimethoxyphenyl)-5,7-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2-(2,4-dimethoxyphenyl)-5,7-dihydroxy- is a complex organic compound belonging to the benzopyran family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(2,4-dimethoxyphenyl)-5,7-dihydroxy- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 2-(2,4-dimethoxyphenyl)-5,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 2-(2,4-dimethoxyphenyl)-5,7-dihydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2,4-dimethoxyphenyl)-5,7-dihydroxy- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-1-Benzopyran-4-one, 2-methyl-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-
Uniqueness
4H-1-Benzopyran-4-one, 2-(2,4-dimethoxyphenyl)-5,7-dihydroxy- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
58124-14-4 |
|---|---|
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
2-(2,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-10-3-4-11(14(7-10)22-2)15-8-13(20)17-12(19)5-9(18)6-16(17)23-15/h3-8,18-19H,1-2H3 |
Clé InChI |
XXBKIZHPGZPESN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


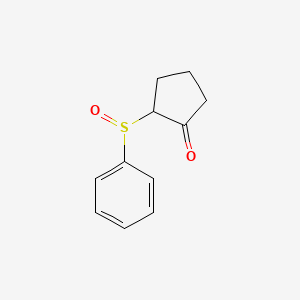
![9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-](/img/structure/B14626641.png)
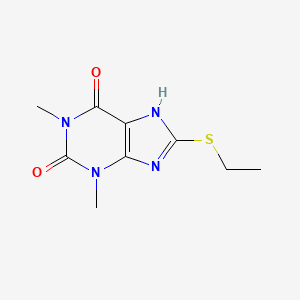
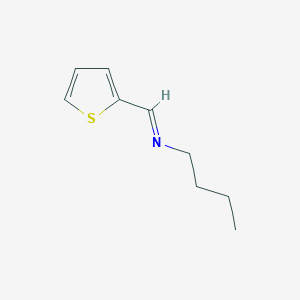
![N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14626655.png)
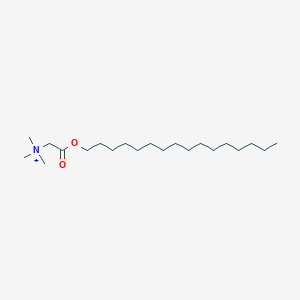
![2-[(5-Phenyl-1H-pyrazol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14626669.png)
![4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine](/img/structure/B14626682.png)
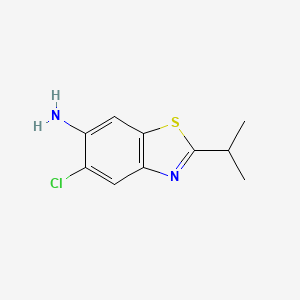
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)
